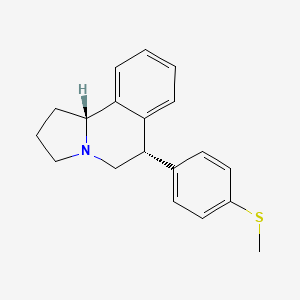
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-
描述
Pyrrolo(2,1-a)isoquinoline is a chemical compound with a unique structure that combines elements of both pyrrole and isoquinoline. Its molecular formula is C19H21NS , and it has a molecular weight of approximately 295.4 g/mol 1. This compound has diverse applications in scientific research, making it an excellent candidate for drug development, material synthesis, and biological studies2.
Synthesis Analysis
The synthesis of Pyrrolo(2,1-a)isoquinoline involves intricate organic chemistry reactions. Researchers have explored various synthetic routes to obtain this compound, including cyclization reactions, annulation processes, and functional group manipulations. Detailed studies on the optimal conditions, reagents, and yields are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of Pyrrolo(2,1-a)isoquinoline consists of a fused pyrrole and isoquinoline ring system. The (6R,10bS) configuration indicates the stereochemistry at specific positions within the molecule. Analyzing bond lengths, angles, and torsion angles provides insights into its stability and reactivity.
Chemical Reactions Analysis
Understanding the reactivity of Pyrrolo(2,1-a)isoquinoline is crucial for its applications. Researchers have investigated its behavior in various reactions, such as nucleophilic substitutions, oxidative processes, and ring-opening reactions. These studies inform its potential as a precursor for more complex molecules.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in different solvents provides essential data for formulation and delivery.
- Melting Point : Determining the melting point aids in characterizing its purity.
- Spectroscopic Data : Analyzing NMR, IR, and UV-Vis spectra helps identify functional groups and confirm its structure.
科学研究应用
Radiolabeling for Imaging Studies
Pyrrolo[2,1-a]isoquinoline derivatives, specifically [11C]McN5652, have been improved for radiolabeling, enhancing radiochemical yield and stability. This advancement facilitates routine production for imaging studies, such as positron emission tomography (PET), to study serotonin uptake sites (Suehiro et al., 1995).
Synthesis and Structural Applications
- Multicomponent reactions have been utilized to synthesize Pyrrolo[2,1-a]isoquinoline derivatives. This method involves starting from isoquinoline and 2-bromoacetophenones, offering a pathway for the creation of diverse compounds with potential applications (Dumitrascu et al., 2013).
- One-pot synthesis methods have been developed, allowing for efficient and convenient production of these derivatives under mild conditions. This synthesis is significant for creating compounds used in materials science and as biological markers (Tang et al., 2019).
Bioactive Natural Products and Pharmaceuticals
Pyrrolo[2,1-a]isoquinolines are commonly found in bioactive natural products and pharmaceutical molecules. The synthesis of these derivatives is essential for producing artificial molecules with potential applications in various fields (Cui, 2022).
Antidepressant-Like Activity
Research has explored the antidepressant-like activity of Pyrrolo[2,1-a]isoquinolines, examining their potential in inhibiting biogenic amine uptake and antagonizing certain sedative effects (Maryanoff et al., 1987).
安全和危害
Pyrrolo(2,1-a)isoquinoline is not intended for human or veterinary use; it is strictly for research purposes. Researchers handling this compound should follow safety protocols, including proper protective equipment, ventilation, and waste disposal.
未来方向
- Biological Studies : Investigate its interactions with biological targets, potential therapeutic applications, and toxicity profiles.
- Material Science : Explore its use in material synthesis, such as polymers or nanomaterials.
- Drug Development : Optimize its structure for specific pharmacological activities.
- Computational Modeling : Employ computational methods to predict its properties and behavior.
属性
IUPAC Name |
(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKDUIAAPBKHMJ-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)[C@H]2CN3CCC[C@H]3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128845 | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- | |
CAS RN |
103729-13-1 | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103729-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCN-5652, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103729131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,10bS)-1,2,3,5,6,10b-Hexahydro-6-[4-(methylthio)phenyl]pyrrolo[2,1-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MCN-5652, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y33Z4ABP6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



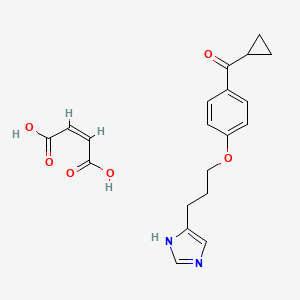
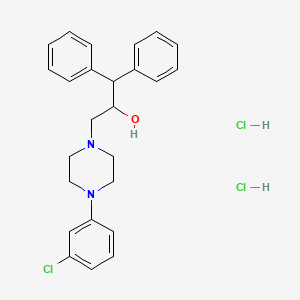
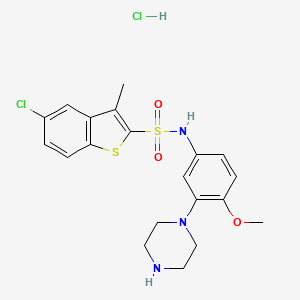
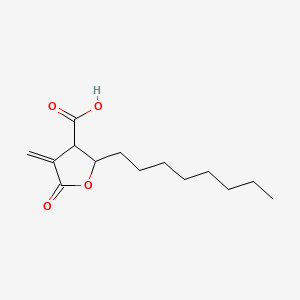
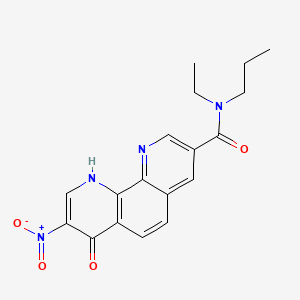
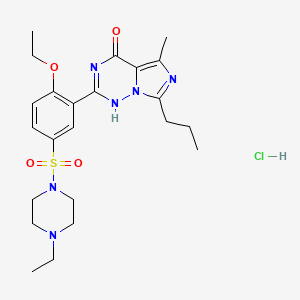

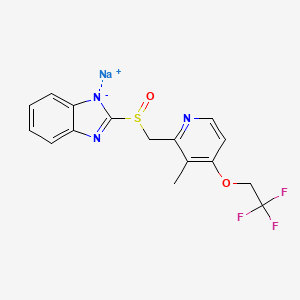
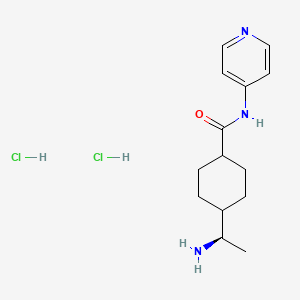
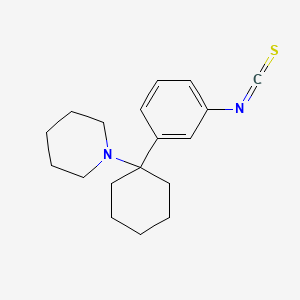
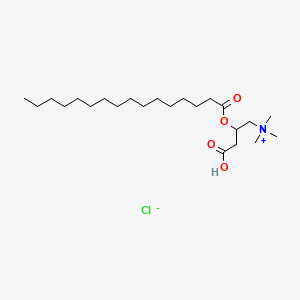
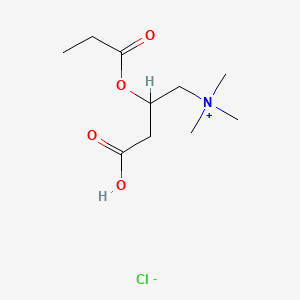
![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
